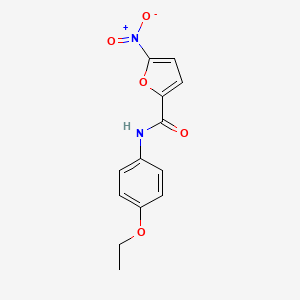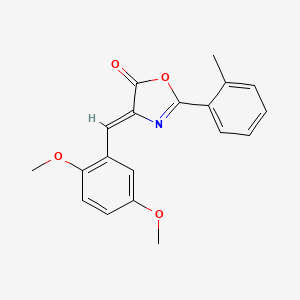
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a methoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring
準備方法
The synthesis of 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the methoxy group, converting it into a carboxylic acid group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(3-Methoxyphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.
科学的研究の応用
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: This compound has a similar structure but with the methoxy group attached to the 4-position of the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
2-(3-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole: In this compound, the nitro group is attached to the 3-position of the phenyl ring. This positional change can affect the compound’s reactivity and interactions with biological targets.
2-(3-Methoxyphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole: This compound is a reduction product of the original compound, with the nitro group reduced to an amino group. It may have different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl rings, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
62507-53-3 |
|---|---|
分子式 |
C15H11N3O4 |
分子量 |
297.26 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)15-17-16-14(22-15)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3 |
InChIキー |
MLROXJBOMDEEPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11694628.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694630.png)

![N-(4-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11694650.png)
![(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694652.png)
![(3Z)-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11694666.png)
![2-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11694667.png)
![Butyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11694669.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694678.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11694681.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694698.png)
![(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
![2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11694716.png)
